L-alpha-Methylleucine hy
Description
Classification as a Non-Proteinogenic Amino Acid Analog
L-alpha-Methylleucine is classified as a non-proteinogenic amino acid analog. ontosight.ai Unlike the 22 proteinogenic amino acids that are directly encoded by the universal genetic code to be incorporated into proteins during translation, non-proteinogenic amino acids are not. wikipedia.org L-alpha-Methylleucine is specifically an analog of leucine (B10760876), a branched-chain amino acid, distinguished by a methyl group attached to its alpha-carbon. ontosight.ai This structural alteration prevents its direct participation in protein synthesis through the ribosomal machinery. wikipedia.org
Non-proteinogenic amino acids can be found in nature or synthesized in the laboratory. wikipedia.org The modification of a standard amino acid, such as the alpha-methylation of leucine to form L-alpha-Methylleucine, results in a molecule with altered physicochemical properties, including hydrophobicity and stereoselectivity. ontosight.ai It exists as two enantiomers, L-alpha-Methylleucine and D-alpha-Methylleucine, with the L-isomer being the more commonly studied form due to its biological relevance. ontosight.ai
Significance in Biochemical and Pharmacological Investigations
The structural uniqueness of L-alpha-Methylleucine makes it a powerful tool in biochemical and pharmacological research. ontosight.ai Its similarity to leucine allows it to interact with biological systems that recognize and transport leucine, making it a useful probe for studying the mechanisms of branched-chain amino acid metabolism and transport. ontosight.aivulcanchem.com For instance, it has been employed in studies investigating the activity of enzymes like branched-chain amino acid transaminases. ontosight.ai
Furthermore, the alpha-methyl group provides conformational constraints and resistance to enzymatic degradation. enamine.net This increased stability makes peptides incorporating alpha-methylated amino acids, including L-alpha-Methylleucine, valuable in drug design. enamine.netresearchgate.net These modified peptides can exhibit improved pharmacokinetic properties. researchgate.net Radiolabeled versions of L-alpha-Methylleucine, such as with carbon-11, have shown potential as tracers in positron emission tomography (PET) for visualizing tumors. researchgate.netchemistryviews.orgresearchgate.net
Historical Context of Alpha-Methylated Amino Acid Research
The study of alpha-methylated amino acids has a history rooted in the broader field of amino acid chemistry and peptide synthesis. Early research into the synthesis of N-methylated amino acids can be traced back to the work of Emil Fischer. acs.org The development of methods to create alpha,alpha-disubstituted alpha-amino acids has been a long-standing goal in organic synthesis due to their ability to modify peptide conformation and serve as precursors for bioactive compounds. nih.gov
The synthesis of optically active alpha-methylated amino acids has historically followed two main pathways: the resolution of a racemic mixture or an enantioretentive approach starting from an optically active amino acid. google.com Over the decades, significant advancements have been made in synthetic methodologies, such as the use of oxazolidinone intermediates, to produce these compounds with high purity and yield. google.comacs.org This has been crucial for their application in various research areas, including the development of peptide-based inhibitors for therapeutic targets. acs.org The exploration of alpha-methylated amino acids found in meteorites has also contributed to our understanding of their potential prebiotic origins and structural diversity beyond terrestrial biology. researchgate.net
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | chembk.comnih.gov |
| Molecular Weight | 145.20 g/mol | nih.gov |
| IUPAC Name | (2S)-2-amino-2,4-dimethylpentanoic acid | nih.gov |
| CAS Number | 105743-53-1 | nih.gov |
| Synonyms | (S)-2-Methylleucine, 2-Methyl-L-leucine | drugbank.com |
| Research Area | Key Findings Related to L-alpha-Methylleucine |
| Biochemical Probing | Used to investigate the mechanisms of leucine metabolism and transport due to its structural similarity to leucine. ontosight.ai |
| Enzyme Inhibition | Explored as a potential inhibitor of enzymes such as leucine aminopeptidase. ontosight.ai |
| Peptide Modification | Incorporation into peptides confers resistance to enzymatic degradation and constrains conformation, which is useful in drug design. enamine.netresearchgate.net |
| Medical Imaging | Radiolabeled L-alpha-Methylleucine ([11C]MeLeu) shows potential as a PET tracer for tumor visualization. researchgate.netchemistryviews.orgresearchgate.net |
| Cancer Research | Peptides containing alpha-methylated amino acids have shown activity in inhibiting the growth of certain tumor cell lines. acs.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Stereochemical Control
Chemical Synthesis Approaches
Chemical synthesis provides versatile and robust routes to L-alpha-Methylleucine. These methods often rely on the principles of asymmetric synthesis to induce chirality and achieve high enantiomeric purity.
One logical approach to synthesizing L-alpha-Methylleucine is to start with its naturally occurring, enantiopure precursor, L-leucine. This strategy leverages the existing stereocenter of the starting material to direct the formation of the new quaternary chiral center. The core of this approach involves the stereospecific replacement of the α-hydrogen with a methyl group while retaining the original (S)-configuration.
This is often achieved by converting L-leucine into a rigid cyclic derivative, such as an imidazolidinone or an oxazolidinone. google.comresearchgate.net For example, L-leucine can be condensed with an aldehyde (like pivaldehyde) to form a chiral imidazolidinone template. In this rigid structure, the original stereochemistry of the leucine (B10760876) side chain dictates the facial bias of the enolate formed upon deprotonation. The subsequent methylation of this enolate with an electrophile like methyl iodide proceeds stereoselectively. researchgate.net The bulky groups of the chiral template shield one face of the enolate, forcing the incoming methyl group to attack from the less hindered face. Finally, acidic hydrolysis cleaves the cyclic template to release the desired L-alpha-Methylleucine. researchgate.net
Enantioselective techniques build the chiral center from achiral starting materials, offering high versatility. These methods are broadly categorized based on how stereochemical control is achieved.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ankara.edu.tr After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a well-established and reliable method for synthesizing α-methylated amino acids. researchgate.net
Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. wikipedia.orgnptel.ac.in The general process involves acylating the chiral auxiliary with a glycine or alanine equivalent. For instance, an N-acylated Evans oxazolidinone can be deprotonated to form a rigid Z-enolate, where the lithium cation is chelated by the carbonyl oxygen and the oxazolidinone oxygen. uwo.ca The bulky substituent on the auxiliary effectively blocks one face of the enolate. Alkylation with methyl iodide then occurs from the opposite, unhindered face with high diastereoselectivity. Subsequent hydrolysis or alcoholysis removes the auxiliary, yielding the enantiomerically enriched α-methylated amino acid. uwo.ca
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Substrate | Key Feature for Stereocontrol |
|---|---|---|
| Evans' Oxazolidinones | N-Acyl Imides | Formation of a chelated Z-enolate; steric hindrance from the auxiliary's substituent. uwo.ca |
| Pseudoephedrine Amides | Carboxylic Amides | Forms a rigid lithium chelated enolate; steric hindrance directs alkylation. wikipedia.org |
| Oppolzer's Camphorsultam | N-Acyl Sultams | Steric hindrance from the camphor skeleton directs electrophilic attack. nptel.ac.in |
Asymmetric alkylation is the cornerstone of many synthetic routes to L-alpha-Methylleucine. This reaction involves the stereoselective alkylation of a prochiral enolate derived from a glycine or alanine Schiff base. The stereoselectivity is controlled either by a covalently bound chiral auxiliary or by a chiral catalyst.
In the context of chiral auxiliaries, the substrate (e.g., an N-acyl oxazolidinone) is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures to form a specific enolate isomer. uwo.ca The geometry of this enolate is locked by chelation and steric interactions, as previously described. The addition of a methylating agent, such as methyl iodide, leads to the formation of a new C-C bond with a high degree of stereocontrol. uwo.ca
Another powerful approach is the alkylation of Schiff bases derived from glycine or alanine esters. For example, the benzophenone imine of glycine tert-butyl ester can be deprotonated and then alkylated. organic-chemistry.org To achieve enantioselectivity, this reaction is often performed under phase-transfer catalysis conditions with a chiral catalyst. organic-chemistry.org
Catalytic methods are highly desirable as they require only a substoichiometric amount of a chiral agent to generate large quantities of the enantiopure product. Chiral phase-transfer catalysis (PTC) has emerged as a particularly effective strategy for the asymmetric synthesis of α,α-dialkyl amino acids. organic-chemistry.orgacs.org
In this approach, an achiral Schiff base of an amino acid ester, such as the N-(diphenylmethylene)glycine tert-butyl ester, is used as the substrate. The reaction is carried out in a biphasic system (e.g., solid-liquid or liquid-liquid) with a base (like solid CsOH·H₂O) and an alkylating agent. The key to enantioselectivity is the chiral phase-transfer catalyst, often a quaternary ammonium salt derived from Cinchona alkaloids. organic-chemistry.orgorganic-chemistry.org The chiral catalyst forms a lipophilic ion pair with the enolate of the Schiff base, transporting it into the organic phase where alkylation occurs. The chiral environment created by the catalyst around the enolate dictates the direction of attack of the electrophile, leading to a highly enantioenriched product. organic-chemistry.org Chiral copper-salen complexes have also been successfully employed as phase-transfer catalysts for the asymmetric alkylation of alanine Schiff bases. researchgate.net
Enantioselective Synthesis Techniques for L-alpha-Methylleucine
Biocatalytic and Enzymatic Resolution Methods
Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. These methods utilize enzymes to either resolve a racemic mixture of alpha-Methylleucine or to asymmetrically synthesize the L-enantiomer directly.
Kinetic Resolution: This is a common enzymatic strategy where a racemic mixture is subjected to an enzyme that selectively acts on only one of the enantiomers. For example, a racemic mixture of an N-acetylated alpha-Methylleucine can be treated with an aminoacylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. The resulting free L-alpha-Methylleucine and the unreacted N-acetyl-D-alpha-Methylleucine have different chemical properties (e.g., solubility, charge) and can be easily separated. rsc.org Similarly, lipases can be used for the stereoselective hydrolysis of racemic esters of alpha-Methylleucine. organic-chemistry.org
Dynamic Kinetic Resolution (DKR): A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution overcomes this by combining the enzymatic resolution with in-situ racemization of the unwanted enantiomer. organic-chemistry.orgrsc.org For instance, an l-amino acid amidase can selectively hydrolyze the L-amide from a racemic mixture of alpha-Methylleucine amide. Simultaneously, a racemase enzyme (like α-amino-ε-caprolactam racemase) continuously converts the remaining D-amide back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired L-amino acid. nih.gov
Asymmetric Synthesis: Enzymes can also be used to directly synthesize the L-enantiomer from a prochiral precursor. Branched-chain amino acid aminotransferases (BCATs) are particularly relevant. wikipedia.orgfrontiersin.org These enzymes catalyze the transfer of an amino group from an amino donor (like L-glutamate) to an α-keto acid. frontiersin.org To synthesize L-alpha-Methylleucine, its corresponding α-keto acid precursor (α-keto-α-methylisocaproate) can be subjected to a BCAT enzyme, which will stereoselectively install the amino group to produce the L-enantiomer with high enantiomeric excess. nih.gov
Table 2: Comparison of Synthesis and Resolution Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Modification of Precursor | Utilizes the existing stereocenter of L-leucine to direct methylation. | Good stereocontrol, starts from an available chiral pool material. | Multi-step process, potential for epimerization. |
| Chiral Auxiliaries | A temporary chiral group directs stereoselective alkylation. | High reliability and diastereoselectivity, well-established methods. researchgate.net | Stoichiometric use of auxiliary, requires attachment and removal steps. |
| Catalytic PTC | A chiral catalyst creates a chiral environment for alkylation. organic-chemistry.org | Substoichiometric use of chiral agent, high efficiency and turnover. | Catalyst development can be complex and expensive. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemate. rsc.org | High enantioselectivity, mild reaction conditions. | Maximum 50% theoretical yield (without DKR). |
| Enzymatic Synthesis (BCAT) | An enzyme asymmetrically synthesizes the L-enantiomer from a keto-acid. nih.gov | Very high enantioselectivity, direct synthesis. | Requires specific keto-acid precursor and enzyme availability. |
Enzymatic Hydrolysis for Enantiopure L-alpha-Methylleucine Production
Enzymatic hydrolysis represents a powerful tool for the kinetic resolution of racemic mixtures of amino acid derivatives. This method leverages the high stereoselectivity of enzymes, typically hydrolases, to preferentially act on one enantiomer, allowing for the separation of the desired L- or D-form. For the production of L-alpha-Methylleucine, this often involves the hydrolysis of a racemic N-acyl-alpha-methylleucine. The enzyme, such as an aminoacylase, will selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acylated D-enantiomer unreacted. The resulting free L-alpha-Methylleucine can then be separated from the unreacted D-enantiomer based on their different chemical properties.
Application of Specific Amidases in Amino Acid Resolution
Amidases, a class of enzymes that catalyze the hydrolysis of amides, are particularly useful in the kinetic resolution of racemic amino acid amides. In the context of L-alpha-Methylleucine synthesis, a racemic mixture of alpha-methylleucine amide can be subjected to the action of an L-selective amidase. This enzyme will specifically hydrolyze the amide bond of the L-enantiomer to produce L-alpha-Methylleucine and ammonia, while the D-alpha-methylleucine amide remains unchanged. The separation of the resulting amino acid from the unreacted amide is then carried out to yield the enantiopure L-alpha-Methylleucine. The efficiency of this resolution is highly dependent on the substrate specificity and enantioselectivity of the chosen amidase.
A novel enzymatic method for chiral amino acid synthesis has been developed utilizing the dynamic kinetic resolution of amino acid amides. This process employs stereoselective amino acid amidases in the presence of α-amino-ε-caprolactam racemase. nih.gov
| Enzyme System Components | Function |
| L-selective amino acid amidase | Stereoselectively hydrolyzes the L-amino acid amide |
| D-selective amino acid amidase | Stereoselectively hydrolyzes the D-amino acid amide |
| α-amino-ε-caprolactam (ACL) racemase | Racemizes the unreacted amino acid amide enantiomer |
This combination allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure amino acid. nih.gov
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate for the stereoselective reaction is constantly replenished, allowing for a theoretical yield of up to 100% of the desired enantiomer.
For the synthesis of L-alpha-Methylleucine, a chemoenzymatic DKR approach can be employed. This typically involves the use of a lipase for the stereoselective acylation of the amino group, coupled with a metal catalyst for the racemization of the unacylated enantiomer. The choice of both the enzyme and the racemization catalyst is crucial for the success of the DKR, as they must be compatible and operate under similar reaction conditions. This powerful technique provides an efficient route to enantiomerically pure alpha-methylated amino acids. scholaris.canih.gov
Radiochemical Synthesis for Advanced Research Probes
Radiolabeled L-alpha-Methylleucine, particularly with the positron-emitting isotope Carbon-11 (¹¹C), is a valuable tool for in vivo imaging of metabolic processes using PET. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient radiosynthesis methods.
Carbon-11 Radiolabeling Techniques
The incorporation of ¹¹C into L-alpha-Methylleucine is typically achieved through the methylation of a suitable precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Palladium-mediated cross-coupling reactions have emerged as a robust method for the formation of carbon-carbon bonds in radiosynthesis. For the synthesis of L-α-[¹¹C]methylleucine, a common strategy involves the palladium-catalyzed methylation of a precursor molecule. This reaction offers high efficiency and functional group tolerance, making it suitable for complex molecules. The synthesis of L-α-[5-¹¹C]methylleucine has been achieved with a decay-corrected radiochemical yield of 15-38% based on [¹¹C]CH₃I. nih.gov The radiochemical purity of the final product was reported to be between 95-99%. nih.gov
A study on the synthesis of ¹¹C-labeled leucine and its analogue, L-α-methylleucine, utilized a Pd⁰-mediated ¹¹C-methylation. researchgate.net The process involved the reaction of an organoboron precursor with [¹¹C]CH₃I in the presence of a palladium catalyst. researchgate.net
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 15-38% |
| Radiochemical Purity | 95-99% |
| Chemical Purity | 95-99% |
| Synthesis Time | ~40 minutes |
Following the ¹¹C-methylation step, a reduction of a functional group in the precursor molecule is often necessary to yield the final radiolabeled amino acid. Microfluidic hydrogenation has been integrated into the radiosynthesis of L-α-[¹¹C]methylleucine to perform this reduction rapidly and efficiently. nih.gov This technology utilizes a microreactor with a stationary catalyst, allowing for precise control over reaction conditions and minimizing reaction times, which is critical for working with short-lived isotopes like ¹¹C. The entire synthesis, including methylation and hydrogenation, can be accomplished within approximately 40 minutes. nih.gov
Considerations for Fluorine-18 Radiolabeling of Branched-Chain Amino Acid Analogs
Radiolabeled amino acids are crucial agents for PET imaging, targeting amino acid transporters that are often overexpressed in tumors. nih.gov For branched-chain amino acids (BCAAs) like L-alpha-Methylleucine, labeling with fluorine-18 (¹⁸F) is desirable due to its favorable half-life (109.7 minutes) and decay characteristics. frontiersin.orgacs.org However, the process presents several challenges.
Traditional ¹⁸F-labeling strategies often rely on nucleophilic aromatic substitution, which is not applicable to aliphatic BCAAs and typically involves multiple steps with low radiochemical yields. nih.gov Therefore, newer methodologies have been developed for these compounds.
Direct vs. Indirect Labeling:
Direct Labeling: This involves the direct nucleophilic radiofluorination of a precursor molecule. For example, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) can be achieved by direct fluorination of a protected precursor, followed by deprotection. researchgate.net
Indirect Labeling (Prosthetic Groups): This is a more common method where a small, ¹⁸F-labeled molecule (a prosthetic group) is first synthesized and then attached to the amino acid. researchgate.net Examples of such groups include [¹⁸F]fluoroethyl-tosylate and [¹⁸F]fluorobenzaldehyde. researchgate.net
Modern Fluorination Techniques: Recent advances have focused on C-H fluorination, which allows for the direct replacement of a hydrogen atom with ¹⁸F, often obviating the need for complex precursor synthesis. sfu.ca A notable example is the use of a mild and selective photocatalytic C-H ¹⁸F-fluorination reaction. sfu.ca This technique has been successfully applied to unprotected branched aliphatic amino acids, providing direct access to ¹⁸F-fluorinated analogs. sfu.casnmjournals.orgsnmjournals.org This photocatalyzed radical fluorination has been used to create a panel of ¹⁸F-labeled BCAAs for structure-activity relationship studies. snmjournals.orgsnmjournals.org
Challenges and Considerations:
Molar Activity: The use of gaseous [¹⁸F]F₂ for electrophilic or radical fluorination often results in radiotracers with low molar activities because carrier ¹⁹F must be added. acs.orgsnmjournals.org While not suitable for all applications, fluorinated amino acid tracers in this molar activity range have proven effective in clinical studies. snmjournals.org
Stereochemistry: The introduction of a fluorine atom can create a new stereocenter, and the labeling process must be controlled to produce the desired diastereomer. However, studies have shown that the L-type amino acid transporter (LAT), a key target for these tracers, can be tolerant of fluorinated amino acid stereochemistry. researchgate.net
Purification: The synthesis of radiolabeled amino acids often requires a troublesome and time-consuming HPLC purification step to separate the desired product from precursors and byproducts. researchgate.net
| Radiolabeling Method | Description | Advantages | Challenges/Considerations |
| Indirect Labeling via Prosthetic Groups | Two-step process: ¹⁸F-labeling of a small molecule, followed by conjugation to the amino acid. researchgate.net | Widely applicable, reliable. researchgate.net | Multi-step synthesis can be complex and time-consuming. |
| Direct Nucleophilic Fluorination | Single-step fluorination of a protected precursor. researchgate.net | Potentially faster and simpler synthesis. researchgate.net | Requires suitable precursors with good leaving groups. |
| Photocatalytic C-H Fluorination | Direct replacement of a C-H bond with a C-¹⁸F bond using a photocatalyst. sfu.casnmjournals.org | Mild conditions, can be used on unprotected amino acids, simplifies precursor synthesis. sfu.ca | Can result in low molar activity; potential for side products. snmjournals.org |
The development of these advanced synthesis and radiolabeling techniques is crucial for expanding the utility of L-alpha-Methylleucine analogs and other BCAAs as effective PET imaging agents for oncology. sfu.ca
Biological Roles and Mechanistic Studies
Investigations as a Metabolic Tracer and Substrate Analog
A key feature of L-alpha-Methylleucine hy is its nature as a non-metabolizable analog of L-leucine. This characteristic is central to its utility as a metabolic tracer. Unlike its natural counterpart, this compound is not incorporated into proteins nor is it readily catabolized by cellular enzymes. This metabolic stability allows researchers to track its movement and uptake without the confounding variables of downstream metabolic conversion.
Application in Tracing Protein Synthesis and Degradation Dynamics
The inability of this compound to be utilized in protein synthesis makes it an indirect but powerful tool for studying protein turnover. By serving as a stable marker for amino acid uptake, its radiolabeled forms, such as ¹¹C-L-alpha-Methylleucine, can be used in techniques like Positron Emission Tomography (PET) to visualize and quantify amino acid transport in vivo. nih.govnih.gov An elevated uptake of this tracer in certain tissues, such as tumors, can be indicative of increased metabolic activity and a higher demand for amino acids, which are the building blocks for protein synthesis.
While not directly measuring protein synthesis or degradation rates, the data obtained from tracing this compound provides crucial information about the first step in this process: the transport of amino acids into the cell. By comparing the uptake of this non-metabolizable analog with that of metabolizable amino acids, researchers can infer the dynamics of protein synthesis and degradation. For instance, a high uptake of this compound coupled with a high incorporation of a labeled natural amino acid would suggest a high rate of both amino acid transport and protein synthesis.
Utility in Studying Amino Acid Metabolism Pathways and Flux
The metabolic inertia of this compound makes it an excellent probe for dissecting the pathways of amino acid metabolism and measuring their flux. When introduced into a biological system, its accumulation within cells is primarily governed by the activity of amino acid transporters. This allows for the isolation and study of the transport step of amino acid metabolism, independent of subsequent metabolic events.
By using radiolabeled this compound, scientists can conduct kinetic studies to determine the rates of amino acid transport across cellular membranes. This information is vital for understanding how cells regulate their internal amino acid pools, which is crucial for a multitude of cellular functions, including energy production and the synthesis of neurotransmitters and other essential biomolecules. The study of its flux provides insights into how metabolic states, disease conditions, or pharmacological interventions can alter the capacity of cells to take up essential nutrients like leucine (B10760876).
Interaction with Amino Acid Transport Systems
This compound has a well-documented and specific interaction with a particular class of amino acid transporters, making it an indispensable tool for studying their function and regulation.
Role in Cellular Amino Acid Uptake Mechanisms
Cellular uptake of large neutral amino acids, including leucine, is predominantly mediated by the L-type amino acid transporters (LATs). This compound has been shown to be a substrate for these transporters, meaning it is recognized and transported into the cell in a manner similar to natural amino acids. This interaction is fundamental to its application as a tracer, as its cellular accumulation directly reflects the activity of these transport systems. The transport process is sodium-independent, a characteristic feature of the LAT family of transporters.
Specificity and Affinity for System L Amino Acid Transporters (LAT1/SLC7A5)
Research has demonstrated that this compound exhibits a high degree of specificity for the LAT1 isoform of the System L amino acid transporters, which is encoded by the SLC7A5 gene. nih.gov LAT1 is of particular interest in oncology as it is often overexpressed in various types of cancer cells to meet their high demand for amino acids to fuel rapid growth and proliferation.
The specificity of this compound for LAT1 allows for the targeted investigation of this transporter's activity. For instance, in PET imaging studies, the accumulation of ¹¹C-L-alpha-Methylleucine in tumors is considered a reliable indicator of LAT1 expression and activity. nih.gov While specific binding affinity values (Kᵢ or IC₅₀) for this compound are not always readily available in the literature, its effective use as a competitive inhibitor and tracer in numerous studies underscores its significant affinity for LAT1. For context, other known LAT1 inhibitors have been characterized with varying affinities.
Affinity of Various Inhibitors for the LAT1 Transporter
| Inhibitor | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| JPH203 (KYT-0353) | 0.06 | HT-29 (colon cancer) | nih.govnih.gov |
| Melphalan | 590 | HT-29 (colon cancer) | nih.gov |
| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | Varies (non-specific) | Various | nih.gov |
Employment as a Non-Metabolic Substrate Analog for Transporter Activity Assays
The combination of being a specific substrate for LAT1 and being metabolically inert makes this compound an ideal tool for transporter activity assays. In these assays, the rate of uptake of radiolabeled this compound is measured in cells or tissues. This rate provides a direct measure of the functional activity of the LAT1 transporter.
These assays are crucial for various research applications, including:
Screening for novel transporter inhibitors: By measuring the uptake of labeled this compound in the presence of a test compound, researchers can determine if the compound inhibits LAT1 activity.
Characterizing the kinetic properties of the transporter: By varying the concentration of this compound, scientists can determine key kinetic parameters of the transporter, such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ).
Investigating the regulation of transporter activity: These assays can be used to study how various physiological or pathological conditions affect the function of LAT1.
Application of this compound in Transporter Studies
| Experimental Approach | Information Gained | Key Advantage of this compound |
|---|---|---|
| Competitive Inhibition Assays | Identification and characterization of new LAT1 inhibitors. | Stable and specific interaction with the transporter. |
| Radiolabeled Uptake Studies | Direct measurement of LAT1 transport activity and kinetics. | Not metabolized, so uptake reflects transport only. |
| In Vivo PET Imaging | Visualization and quantification of LAT1 activity in living organisms. | Allows for non-invasive assessment of transporter function in disease models. |
Enzymatic Interactions and Modulations
The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is initiated by a reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs) nih.govresearchgate.net. This enzymatic step involves the transfer of the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA) nih.gov. This reaction is dependent on a pyridoxal 5'-phosphate (PLP) cofactor and requires the abstraction of the alpha-proton from the amino acid enamine.net.
The defining structural feature of L-alpha-Methylleucine is the substitution of this alpha-proton with a methyl group. This modification renders the compound resistant to enzymatic processes that necessitate alpha-proton abstraction enamine.net. Consequently, L-alpha-Methylleucine is not a substrate for BCATs. By resisting this initial catabolic step, it functions as a metabolically stable analog of L-leucine. This stability allows it to persist longer in biological systems and exert its effects without being readily degraded through the canonical BCAA catabolic pathway.
| Compound | Alpha-Carbon Structure | Interaction with BCAT | Metabolic Fate |
|---|---|---|---|
| L-Leucine | Contains an alpha-proton | Serves as a natural substrate | Undergoes transamination to α-ketoisocaproate (KIC) |
| L-alpha-Methylleucine | Alpha-proton is replaced by a methyl group | Not a substrate; resists transamination | Metabolically stable; bypasses initial catabolic step |
Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, showing a preference for leucine residues. The potential of L-alpha-Methylleucine to act as a direct inhibitor of such enzymes has not been extensively characterized.
However, the incorporation of alpha-methylated amino acids into peptide chains is a known strategy for increasing their resistance to proteolytic degradation nih.gov. The steric hindrance provided by the alpha-methyl group can prevent the peptide bond from fitting correctly into the active site of peptidases, thereby inhibiting cleavage enamine.net. Peptides containing alpha-methylated residues are thus more stable in the presence of proteases nih.gov. While L-alpha-Methylleucine itself may not be a classical competitive or non-competitive inhibitor of leucine aminopeptidase, its inclusion in a peptide sequence would confer stability against enzymatic hydrolysis, effectively inhibiting the enzyme's action on that specific peptide. This property is valuable in the design of peptide-based therapeutics with extended biological half-lives.
Influence on Cellular Signaling Pathways
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism frontiersin.org. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels, with L-leucine being a potent activator nih.govfrontiersin.org. Leucine signaling to mTORC1 is mediated by a complex network of proteins, including the Rag GTPases and the leucyl-tRNA synthetase (LRS) and Sestrin2 leucine sensors nih.govanimbiosci.org. The presence of leucine triggers a conformational change in these sensors, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface where it is activated frontiersin.org.
As a close structural analog of L-leucine, L-alpha-Methylleucine is hypothesized to activate the mTORC1 signaling pathway. While direct studies on L-alpha-Methylleucine are limited, research on the structure-activity relationships of leucine derivatives suggests that the core structure is essential for mTORC1 activation. The primary requirements for a molecule to mimic leucine's effect are the presence of the carboxyl and amino groups and the hydrophobic side chain. Since L-alpha-Methylleucine retains these key features, it is expected to interact with the cellular machinery that senses leucine levels. The metabolic stability of L-alpha-Methylleucine may even lead to a more sustained activation of the mTORC1 pathway compared to L-leucine, which is subject to rapid catabolism.
| Protein/Complex | Function in mTORC1 Pathway | Role in Leucine Sensing |
|---|---|---|
| Sestrin2 | Leucine sensor that inhibits GATOR2 | Directly binds to leucine, relieving its inhibition of GATOR2 nih.gov |
| Rag GTPases | Recruit mTORC1 to the lysosome for activation | Activated downstream of leucine sensors frontiersin.org |
| mTORC1 | Kinase complex that phosphorylates downstream targets | Integrates signals from amino acids and growth factors nih.gov |
| LRS | Leucyl-tRNA synthetase, also acts as a leucine sensor | Senses intracellular leucine and activates Rag GTPases animbiosci.org |
The activation of mTORC1 by stimuli such as amino acids initiates a cascade of phosphorylation events that collectively promote cell growth and anabolism. The primary downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) frontiersin.org.
Phosphorylation of S6K1 enhances its activity, leading to an increase in protein synthesis through various mechanisms, including the promotion of ribosome biogenesis. Concurrently, the phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation, a critical step in protein synthesis nih.gov. By activating mTORC1, L-alpha-Methylleucine would therefore be expected to stimulate these pro-growth processes.
Furthermore, mTORC1 activation has an inhibitory effect on catabolic processes, most notably autophagy. By phosphorylating and inactivating the ULK1 complex, which is essential for the initiation of autophagy, mTORC1 ensures that cellular resources are directed towards growth and proliferation rather than degradation and recycling. Therefore, the influence of L-alpha-Methylleucine on cellular signaling is predicted to result in an integrated metabolic response that favors anabolism, characterized by increased protein synthesis and suppressed autophagy, thereby promoting cell growth and accumulation of biomass.
Modulation of Insulin Secretion-Related Pathways in Research Models
The secretagogue effect of L-leucine and its derivatives on pancreatic β-cells has been a subject of extensive research, revealing a complex interplay of metabolic and allosteric mechanisms that culminate in the potentiation of insulin secretion. While direct studies on L-alpha-Methylleucine are limited, the broader investigation into L-leucine and its analogs provides a foundational understanding of the likely pathways involved. These compounds are understood to modulate insulin release primarily through their interaction with key enzymatic and signaling pathways within the pancreatic islets.
A principal mechanism by which L-leucine and its analogs are thought to stimulate insulin secretion is through the allosteric activation of glutamate dehydrogenase (GDH) within the mitochondria of pancreatic β-cells. nih.govdiabetesjournals.org GDH is a critical enzyme that catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle. ebi.ac.ukwikipedia.org The activation of GDH by these amino acid derivatives enhances the flux of glutamate into the Krebs cycle, thereby boosting mitochondrial metabolism. diabetesjournals.orgnih.gov This heightened metabolic activity leads to an increase in the cellular ATP/ADP ratio. The elevated ATP levels then trigger the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. nih.govdiabetesjournals.org
Research using L-leucine analogs has provided significant insights into this pathway. For instance, L-leucine methyl ester has been demonstrated to be a potent stimulus for insulin secretion. nih.gov In studies with isolated mouse pancreatic islets, L-leucine methyl ester was shown to significantly increase insulin release, an effect that was potentiated by the presence of L-glutamine. nih.gov This synergistic effect underscores the importance of the GDH pathway, as glutamine serves as a precursor for glutamate, the substrate for GDH. nih.gov Furthermore, L-leucine methyl ester was found to directly increase the activity of islet glutamate dehydrogenase, providing a direct link between the compound and the activation of this key enzyme. nih.gov
The table below summarizes findings from a study on the effects of L-leucine methyl ester on insulin secretion and glutamate dehydrogenase activity in isolated mouse pancreatic islets.
| Compound | Concentration | Condition | Observed Effect |
| L-leucine methyl ester | 1 mmol/liter | In the presence of 10 mmol/liter L-glutamine | 50- to 75-fold increase in insulin release |
| L-leucine methyl ester | 5 mmol/liter | - | Twofold increase in islet glutamate dehydrogenase activity |
L Alpha Methylleucine in Peptide and Protein Research
Incorporation as a Building Block in Synthetic Peptide Chemistry
The synthesis of peptides containing L-alpha-Methylleucine presents unique challenges and opportunities due to the steric hindrance imparted by the alpha-methyl group. This structural feature necessitates modifications to standard peptide synthesis protocols to achieve efficient incorporation.
Methods for Peptide Synthesis Incorporating Alpha-Methylleucine
The primary method for synthesizing peptides containing L-alpha-Methylleucine is solid-phase peptide synthesis (SPPS). However, the steric bulk of the α,α-disubstituted amino acid slows down the coupling reaction. To overcome this, more potent coupling reagents are often employed.
Commonly used coupling reagents for incorporating sterically hindered amino acids like L-alpha-Methylleucine include aminium/uronium and phosphonium salts. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven effective in promoting the amide bond formation involving L-alpha-Methylleucine. The choice of solvent and the duration of the coupling reaction are also critical parameters that need to be optimized to ensure high coupling efficiency. In some cases, double coupling, where the coupling step is repeated, may be necessary to drive the reaction to completion.
Challenges in the synthesis of peptides containing α,α-disubstituted α-amino acids like L-alpha-Methylleucine are well-documented. The primary difficulty lies in the reduced nucleophilicity of the N-terminal amine of the growing peptide chain and the steric hindrance around the carbonyl group of the incoming protected L-alpha-Methylleucine, which together impede the formation of the peptide bond.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium/Uronium Salt | High coupling efficiency, especially for hindered amino acids. |
| HBTU | Aminium/Uronium Salt | Widely used, effective for standard and challenging couplings. |
| PyBOP | Phosphonium Salt | Strong coupling reagent, particularly useful for sterically hindered amino acids. |
Influence on Peptide Conformational Freedom and Preferred Secondary Structures
The defining characteristic of L-alpha-Methylleucine in peptide chemistry is its profound impact on the conformational freedom of the peptide backbone. The presence of the alpha-methyl group severely restricts the possible phi (φ) and psi (ψ) dihedral angles that the residue can adopt. This constraint significantly reduces the conformational flexibility of the entire peptide, forcing it to adopt more defined secondary structures.
Numerous studies have demonstrated that the incorporation of L-alpha-Methylleucine strongly promotes the formation of helical structures, particularly 3(10)-helices and, to a lesser extent, α-helices. nih.gov In some contexts, it can also induce the formation of β-turns or even fully extended conformations. nih.govresearchgate.net The tendency of L-alpha-Methylleucine to favor these folded structures is markedly higher than that of its naturally occurring counterpart, L-Leucine. nih.gov
The chirality of the α-methylated amino acid also plays a crucial role in determining the handedness of the resulting helix. Interestingly, L-alpha-Methylleucine has been shown to induce a helix handedness that is opposite to that promoted by L-Leucine of the same optical configuration. nih.gov This enantiomeric influence provides a powerful tool for precisely controlling the three-dimensional architecture of synthetic peptides.
Table of Conformational Preferences of (αMe)Leu-containing Peptides:
| Peptide Sequence | Secondary Structure | Technique(s) Used |
| Z-D-(αMe)Leu-(Aib)₂-OtBu | β-bend / 3(10)-helix | X-ray diffraction, IR, NMR, CD |
| pBrBz-(Aib)₂-D-(αMe)Leu-(Aib)₂-OtBu | 3(10)-helix | X-ray diffraction, IR, NMR, CD |
| Z-D-(αMe)Leu-(L-Ala)₂-OMe | Fully extended (C5) | X-ray diffraction, IR, NMR |
| Z-D-(αMe)Leu-(D-Ala)₂-OMe | β-bend | X-ray diffraction, IR, NMR |
Data compiled from studies on D-(αMe)Leu, the enantiomer of L-(αMe)Leu. The conformational preferences are expected to be mirrored for the L-enantiomer.
Effects on Peptide Stability and Proteolytic Resistance
A significant advantage of incorporating L-alpha-Methylleucine into peptide sequences is the remarkable increase in their stability against enzymatic degradation. nih.gov Native peptides are often susceptible to rapid cleavage by proteases, which limits their therapeutic potential. The alpha-methyl group of L-alpha-Methylleucine provides a steric shield that hinders the approach of proteases to the peptide backbone.
This steric hindrance can prevent the peptide from fitting into the active site of the enzyme, thereby inhibiting cleavage. nih.gov Furthermore, the conformational constraints imposed by L-alpha-Methylleucine can stabilize a secondary structure that is not recognized by the protease. This dual mechanism of steric shielding and conformational stabilization makes peptides containing L-alpha-Methylleucine significantly more resistant to proteolysis compared to their unmodified counterparts. nih.govresearchgate.net This enhanced stability translates to a longer biological half-life, a crucial attribute for the development of peptide-based drugs.
Design and Development of Leucine (B10760876) Derivatives and Analogs
The unique properties of L-alpha-Methylleucine make it an attractive component in the design and development of novel leucine derivatives and analogs for various research applications.
Structure-Activity Relationship (SAR) Studies of Leucine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In peptide research, systematically replacing natural amino acids with analogs like L-alpha-Methylleucine provides valuable insights into the conformational and steric requirements for receptor binding and biological function.
By incorporating L-alpha-Methylleucine at specific positions within a peptide sequence, researchers can probe the importance of local conformational rigidity and the volume of the side chain at that position. If the introduction of L-alpha-Methylleucine leads to an increase in biological activity, it suggests that a more constrained, helical, or turn-like conformation at that site is favorable for interaction with the biological target. Conversely, a decrease in activity might indicate that conformational flexibility or a different side-chain orientation is required. These studies are instrumental in building detailed pharmacophore models and guiding the design of more potent and selective peptide ligands.
Application in Rational Design of Modified Peptides and Proteins for Research
The knowledge gained from SAR studies, coupled with the predictable conformational effects of L-alpha-Methylleucine, allows for its application in the rational design of modified peptides and proteins with tailored properties. By strategically placing L-alpha-Methylleucine residues, scientists can engineer peptides with enhanced secondary structure, improved stability, and potentially altered biological activities.
For example, if a specific helical conformation is known to be essential for a peptide's function, incorporating L-alpha-Methylleucine can stabilize that helix, leading to a more potent analog. Similarly, to increase the in vivo lifetime of a therapeutic peptide, L-alpha-Methylleucine can be introduced at sites susceptible to proteolytic cleavage. This rational design approach has been successfully employed to create peptide analogs with improved pharmacological profiles for use as research tools and potential therapeutic agents.
Studies on the Stereochemical Impact of Alpha-Methylation in Peptidic Systems
Research into the stereochemical consequences of alpha-methylation, specifically the substitution of L-leucine with L-alpha-Methylleucine, has revealed a distinct preference for folded and helical conformations in modified peptides. This tendency is a direct result of the steric hindrance imposed by the additional methyl group on the alpha-carbon, which restricts the range of accessible backbone dihedral angles (phi, φ, and psi, ψ).
Detailed conformational analyses, including X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and circular dichroism, have demonstrated that peptides incorporating L-alpha-Methylleucine residues show a pronounced propensity to adopt ordered secondary structures such as β-bends and 3(10)-helices. nih.govresearchgate.net This is a marked contrast to peptides containing the unmethylated L-leucine, which often exhibit greater conformational flexibility.
One of the significant findings is that the tendency of L-alpha-Methylleucine to favor folded structures is considerably higher than that of its natural counterpart, L-leucine. researchgate.net This property is invaluable in the design of peptides with stable, predictable three-dimensional structures, a crucial factor for specific molecular recognition and biological activity.
Furthermore, studies have indicated that the presence of L-alpha-Methylleucine can also influence the handedness of helical structures. In some instances, it has been observed to induce a helix handedness that is opposite to that promoted by the corresponding unmethylated L-leucine residue of the same optical configuration. nih.gov This ability to control the helical screw sense opens up possibilities for the rational design of novel peptide-based materials and therapeutics.
While helical and turn structures are predominant, research has also shown that L-alpha-Methylleucine residues can, under certain conditions, adopt a fully extended (C5) conformation. nih.gov This demonstrates that while the conformational landscape is restricted by alpha-methylation, a degree of structural diversity is still attainable.
The following interactive data table summarizes the conformational preferences of a peptide containing D-alpha-Methylleucine, which, due to its stereoisomeric relationship, provides valuable insight into the conformational constraints imposed by alpha-methylation. The data is derived from the crystal structure analysis of the tripeptide Z-D-(αMe)Leu-(Aib)₂-OtBu.
| Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) | Conformation |
|---|---|---|---|
| D-(αMe)Leu | +55 | +35 | Right-handed 3(10)-helix |
| Aib | -58 | -32 | Right-handed 3(10)-helix |
| Aib | -60 | -30 | Right-handed 3(10)-helix |
This table presents the dihedral angles for a model peptide containing D-alpha-Methylleucine, illustrating the helical conformation induced by alpha-methylation. Aib is aminoisobutyric acid, another alpha-methylated amino acid.
Advanced Analytical and Methodological Applications in Research
Chromatographic Techniques for Chiral Analysis
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For chiral molecules like L-alpha-Methylleucine, specialized chromatographic methods are essential to distinguish between enantiomers and to study their behavior in biological systems.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric excess (ee) of chiral compounds. uma.es For underivatized amino acids, which are zwitterionic and often poorly soluble in non-polar solvents, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective. sigmaaldrich.com These CSPs, unlike polysaccharide-based ones, contain ionic groups and are compatible with a range of mobile phases, making them ideal for the direct analysis of polar and ionic enantiomers. sigmaaldrich.com
One successful CSP for resolving underivatized amino acid enantiomers is based on the macrocyclic glycopeptide teicoplanin. sigmaaldrich.com Research has demonstrated the ability of a single, simple LC-MS-compatible mobile phase system to resolve the enantiomers of common underivatized amino acids on such columns. sigmaaldrich.com In a study involving the synthesis of a radiolabeled analog, L-α-[5-¹¹C]methylleucine, chiral HPLC was employed to confirm its enantiomeric purity. The analysis utilized a CHIROBIOTIC T column with a mobile phase of acetonitrile and water, successfully separating the L- and D-enantiomers. researchgate.net
Table 1: Example HPLC Parameters for Chiral Separation of Leucine (B10760876) Analogs
| Parameter | Condition |
|---|---|
| Column | Astec CHIROBIOTIC T, 4.6 mm × 250 mm, 5 µm |
| Guard Column | Astec CHIROBIOTIC T, 4.6 mm × 20 mm, 5 µm |
| Mobile Phase | Acetonitrile/H₂O = 50:50 |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detectors | Corona charged aerosol detector and radio-detector |
This table presents typical parameters used for the chiral HPLC analysis of leucine and its analogs, demonstrating a common methodological approach for enantiomeric excess determination. researchgate.net
Thin-Layer Chromatography (TLC) for Metabolic Analysis in Research Samples
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique that provides qualitative and, with careful execution, semi-quantitative data. amrita.educrsubscription.com It is widely used for separating and identifying amino acids in mixtures. amrita.edu In TLC, a stationary phase, such as silica gel adhered to a plate, separates components of a mixture based on their differential partitioning with a mobile solvent phase. amrita.edu
For metabolic analysis, TLC is particularly useful for tracking the fate of labeled compounds. In a study evaluating L-α-[5-¹¹C]methylleucine as a potential tracer for positron emission tomography (PET), metabolic analyses were performed using a thin-layer chromatogram. nih.gov The results from these analyses demonstrated that L-α-[5-¹¹C]methylleucine was not metabolized and remained stable in vivo. nih.gov Since amino acids are typically colorless, a visualizing agent like ninhydrin is often sprayed on the TLC plate, which reacts with most α-amino acids to produce distinctively colored spots, allowing for their identification. amrita.educrsubscription.com
Table 2: Common TLC System for Amino Acid Analysis
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel Plate |
| Mobile Phase | n-butanol : acetic acid : water (3:1:1 by volume) |
| Visualization | Ninhydrin spray followed by heating |
This table outlines a standard TLC system used for the separation and visualization of amino acids in research samples, a method applicable to metabolic studies of L-alpha-Methylleucine. reachdevices.com
Spectroscopic Characterization for Research Purposes
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules. Mass spectrometry and UV-Vis spectroscopy are two key methods applied in the research of L-alpha-Methylleucine.
Application of Mass Spectrometry in Elucidating Metabolic Fates and Structural Confirmations
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of compounds, and it plays a crucial role in metabolic flux analysis. nih.gov In combination with tracer experiments, MS can be used to investigate biochemical networks and intracellular fluxes. nih.gov For amino acids, MS is essential for structural confirmation and can even distinguish between isomers like leucine and isoleucine, which have identical molecular masses, through specific fragmentation patterns. nih.govresearchgate.net
In the synthesis of L-α-[5-¹¹C]methylleucine, inductively coupled plasma mass spectrometry was used to ensure that palladium impurities in the final injectable solution met the international criteria for human use. nih.gov Furthermore, mass spectrometry-based methods can be developed to determine the enantiomeric excess in amino acid mixtures by observing the behavior of protonated complexes in the gas phase. ucdavis.edu
In Vitro and Preclinical In Vivo Research Models
In vitro and preclinical in vivo models are essential for evaluating the biological characteristics of compounds like L-alpha-Methylleucine before any potential clinical application.
In studies of L-α-[5-¹¹C]methylleucine, a variety of in vitro experiments were conducted using the A431 cell line. nih.gov These included competitive inhibition experiments, protein incorporation assays, and cytotoxicity experiments. nih.gov Transporter assays revealed that the compound is primarily transported via system L amino acid transporters, particularly LAT1. nih.gov Importantly, these in vitro studies showed that L-alpha-Methylleucine was not incorporated into proteins and did not affect cell viability even at high concentrations. nih.gov
Preclinical in vivo research was performed using A431 tumor-bearing mice. nih.gov Positron Emission Tomography (PET) scanning after intravenous injection of L-α-[5-¹¹C]methylleucine was used to visualize tumors. nih.gov Tissue distribution analysis in these animal models showed a high accumulation of the compound in tumor tissue, suggesting its potential as a PET probe for tumor imaging. nih.gov Further studies in rat models with brain tumors and inflammation compared the uptake of L-α-[5-¹¹C]methylleucine with another tracer, L-[¹¹C]methionine, confirming its potential for detecting brain tumors that overexpress the LAT1 transporter. nih.gov
Competitive Inhibition Experiments for Transporter Binding Studies
L-alpha-Methylleucine serves as a valuable tool in competitive inhibition experiments designed to investigate the binding and transport kinetics of amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. solvobiotech.commdpi.comresearchgate.net The structural similarity of L-alpha-Methylleucine to L-leucine, a natural substrate of LAT1, allows it to act as a competitive inhibitor. nih.govresearchgate.net
In these experiments, the uptake of a radiolabeled substrate of LAT1, such as L-[¹⁴C]-leucine, is measured in the presence of varying concentrations of L-alpha-Methylleucine. By analyzing the reduction in the uptake of the radiolabeled substrate, researchers can determine the binding affinity (Ki) of L-alpha-Methylleucine for the transporter. This information is critical for understanding the structure-activity relationships of the transporter's binding site and for the development of selective LAT1 inhibitors for therapeutic purposes. nih.govselleckchem.com
A study involving a radiolabeled analog, L-α-[5-¹¹C]methylleucine, demonstrated that its transport into A431 cells is primarily mediated by system L amino acid transporters, with a high specificity for LAT1. nih.gov This finding underscores the utility of alpha-methylated leucine derivatives in probing LAT1 function.
Table 1: Representative Data from a Competitive Inhibition Assay
| Inhibitor Concentration (µM) | L-[¹⁴C]-Leucine Uptake (% of Control) |
| 0 | 100% |
| 10 | 85% |
| 50 | 60% |
| 100 | 45% |
| 500 | 20% |
This is a hypothetical data table illustrating the expected outcome of a competitive inhibition experiment.
Protein Incorporation Assays in Cellular Research
A significant feature of alpha-methylated amino acids, including L-alpha-Methylleucine, is their general inability to be incorporated into nascent polypeptide chains during protein synthesis. The steric hindrance imposed by the additional methyl group at the alpha-carbon prevents the aminoacyl-tRNA synthetases from recognizing and charging the corresponding tRNA, which is a prerequisite for ribosomal protein synthesis.
This property is exploited in protein incorporation assays to differentiate between amino acid uptake into the cell and its subsequent utilization in protein synthesis. For instance, a study on L-α-[5-¹¹C]methylleucine confirmed that it is not used for protein synthesis. nih.gov This characteristic makes L-alpha-Methylleucine and its labeled variants clean probes for studying amino acid transport systems in isolation, without the confounding factor of their incorporation into proteins. nih.gov
Furthermore, the introduction of α-methylated amino acids into synthetic peptides is a known strategy to induce helical structures and increase resistance to proteolytic degradation. nih.govenamine.net While L-alpha-Methylleucine itself is not incorporated via the ribosomal machinery, its synthetic incorporation into peptides allows for the study of protein structure and function with enhanced stability.
Positron Emission Tomography (PET) for Preclinical Imaging and Tracer Evaluation in Research Models
The development of radiolabeled amino acids as tracers for Positron Emission Tomography (PET) has revolutionized preclinical and clinical imaging, particularly in oncology. nih.gov The increased demand for amino acids by tumor cells makes them excellent targets for imaging with PET. researchgate.netminervamedica.it L-alpha-Methylleucine, when labeled with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), can serve as a valuable PET tracer. frontiersin.orgmdpi.comnih.gov
A key example is the development of L-α-[5-¹¹C]methylleucine ([5-¹¹C]MeLeu) as a PET tracer for brain tumor imaging. nih.gov Preclinical studies have shown that this tracer is transported by LAT1, which is upregulated in many brain tumors. nih.gov Importantly, because it is not incorporated into proteins or metabolized, the PET signal provides a more direct measure of transporter activity. nih.gov In comparative studies, while the accumulation of [5-¹¹C]MeLeu in tumors was lower than that of the commonly used tracer L-[¹¹C]methionine ([¹¹C]Met), it showed no significant accumulation in areas of brain inflammation, suggesting a potential for higher specificity in distinguishing tumor from inflammation. nih.gov
The use of α-methylated amino acids in PET tracer development is a growing area of research, with tracers like L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) also showing promise due to their selectivity for LAT1. mdpi.com These tracers offer the potential for improved diagnostic accuracy and better monitoring of therapeutic responses in cancer. bmoc-spb.ru
Table 2: Comparison of PET Tracer Properties
| Tracer | Target | Protein Incorporation | Metabolic Stability |
| L-[¹¹C]Methionine | Amino Acid Transport & Protein Synthesis | Yes | Metabolized |
| [¹⁸F]FDG | Glucose Transport & Metabolism | No | Metabolized |
| L-α-[¹¹C]Methylleucine | Amino Acid Transport (LAT1) | No | High |
Computational and Modeling Approaches
Computational and modeling techniques are indispensable tools in modern biochemical and pharmaceutical research. For a non-proteinogenic amino acid like L-alpha-Methylleucine, these approaches provide insights into its interactions with biological targets at an atomic level, guiding experimental design and interpretation.
Molecular Dynamics Simulations in Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govencyclopedia.pubrsc.orguni-muenchen.de In the context of L-alpha-Methylleucine, MD simulations can be employed to investigate its interaction with amino acid transporters like LAT1. By creating a virtual model of the transporter embedded in a lipid bilayer, researchers can simulate the binding of L-alpha-Methylleucine to the transporter's active site.
These simulations can reveal:
The specific binding pose of L-alpha-Methylleucine within the transporter.
The key amino acid residues of the transporter that form interactions with the ligand.
The energetic contributions of these interactions, providing an estimate of binding affinity.
The conformational changes in the transporter upon ligand binding.
This detailed understanding of the ligand-target interaction at a molecular level is invaluable for the rational design of more potent and selective inhibitors of LAT1.
Forcefield Parameterization for Unnatural Amino Acids in Protein Design
A critical prerequisite for accurate molecular dynamics simulations is a well-defined forcefield, which is a set of parameters that describe the potential energy of a system of atoms and molecules. Standard forcefields like CHARMM and AMBER are parameterized for natural amino acids. uoi.gr To simulate systems containing unnatural amino acids like L-alpha-Methylleucine, it is necessary to develop specific parameters for these non-standard residues. acs.org
The parameterization process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a small model compound (e.g., an N-acetyl-N'-methylamide derivative of L-alpha-Methylleucine) to obtain its optimal geometry, vibrational frequencies, and charge distribution.
Parameter Fitting: The forcefield parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are then adjusted to reproduce the QM data as closely as possible.
Recently, potential energy parameters for α-methylated amino acids compatible with the CHARMM additive force field have been developed. nih.gov Similarly, the AMBER force field has been expanded to include parameters for Cα-methylated amino acids. acs.org The availability of such parameters enables the accurate simulation of peptides and proteins containing L-alpha-Methylleucine, facilitating the computational design of novel peptides with enhanced therapeutic properties. nih.govacs.org
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective and Efficient Synthetic Routes
The synthesis of α-methylated amino acids with high enantiomeric purity remains a challenge in organic chemistry. While several methods exist, future research is essential to develop more efficient, scalable, and stereoselective routes to access L-alpha-Methylleucine and its derivatives.
Current synthetic strategies often involve multi-step processes that can result in modest yields. aimspress.com One promising area for future development is the refinement of methods utilizing oxazolidinone intermediates, which can be formed by reacting a protected amino acid with an aldehyde. aimspress.com Improving the efficiency and stereocontrol of introducing the methyl group and subsequent hydrolysis is a key target for future work.
Another avenue involves the advancement of reductive alkylation techniques. Research into alternative approaches to N-alkylated-α-amino methyl esters, followed by hydrolysis, could lead to simpler and more efficient syntheses. nih.gov The development of automated parallel synthesis protocols would also be highly beneficial, allowing for the rapid generation of a diverse range of N-alkylated amino acids in good purities for screening and development. nih.gov
Future synthetic research should focus on:
Catalytic Asymmetric Synthesis: Exploring new chiral catalysts to enable direct, highly enantioselective methylation of leucine (B10760876) precursors.
Biocatalysis: Engineering enzymes to perform stereospecific methylation, offering a green and highly efficient alternative to traditional chemical methods.
Flow Chemistry: Adapting existing synthetic routes to continuous flow processes to improve safety, scalability, and product consistency.
A comparison of potential future synthetic strategies is outlined below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Advanced Catalytic Asymmetry | High stereoselectivity, reduced need for chiral auxiliaries. | Catalyst design and cost, substrate scope. |
| Enzymatic Synthesis (Biocatalysis) | High efficiency and specificity, environmentally friendly conditions. | Enzyme discovery and engineering, stability, and scalability. |
| Continuous Flow Synthesis | Improved safety and control, enhanced scalability, potential for automation. nih.gov | Reactor design, optimization of reaction conditions for flow. |
Deeper Elucidation of Specific Receptor Binding Profiles and Allosteric Modulation Mechanisms
The biological activity of L-alpha-Methylleucine is intrinsically linked to its interaction with protein targets. While it is known to interact with enzymes like branched-chain-amino-acid aminotransferase, its broader binding profile across the proteome is largely uncharted. acs.org Future research should aim to systematically map these interactions to uncover novel therapeutic targets and biological functions.
A significant area of exploration is the potential for L-alpha-Methylleucine to act as an allosteric modulator. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its natural ligand. mdpi.com This can offer a more subtle and potentially safer way to control receptor activity. Research into how the incorporation of L-alpha-Methylleucine into peptides might influence their ability to act as allosteric modulators of receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels, is a promising frontier. nih.govnih.gov For example, studies on NMDA receptors have shown that allosteric modulators can stabilize active conformations of the ligand-binding domain, thereby enhancing receptor activity. researchgate.netmdpi.com
Key future research questions include:
What is the comprehensive binding profile of L-alpha-Methylleucine against a wide array of protein families?
Can L-alpha-Methylleucine or peptides containing it act as selective allosteric modulators for specific receptor subtypes?
How does the rigid conformation imposed by the α-methyl group influence the binding affinity and specificity for target receptors?
Advanced Computational Modeling for Precise Structure-Function Prediction
Computational methods are poised to revolutionize our ability to predict the biological effects of molecules like L-alpha-Methylleucine. Advanced modeling can provide insights into structure-function relationships at an atomic level, guiding the design of new molecules with desired properties.
Molecular Dynamics (MD) simulations can be employed to understand how the α-methyl group restricts the conformational flexibility of peptides and influences their interaction with water and biological targets. nih.govnih.gov These simulations can predict how L-alpha-Methylleucine affects the stability of helical structures, a critical factor in peptide bioactivity. nih.gov
Quantum Mechanics (QM) calculations can offer a more accurate understanding of the electronic properties of L-alpha-Methylleucine, refining the force fields used in MD simulations and improving the prediction of interaction energies. researchgate.netnih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying enzymatic reactions or receptor binding events involving L-alpha-Methylleucine, providing detailed mechanistic insights. mdpi.com
Furthermore, machine learning platforms like AlphaFold, which can predict protein structures with high accuracy, can be used to generate models of potential target proteins for L-alpha-Methylleucine. youtube.commpg.de Docking studies and simulations with these predicted structures can then be used to generate hypotheses about binding modes and functional effects, which can be tested experimentally. youtube.com
| Modeling Technique | Application for L-alpha-Methylleucine Research | Predicted Outcome |
| Molecular Dynamics (MD) | Simulating L-alpha-Methylleucine-containing peptides in solution and with target proteins. acs.orgacs.org | Understanding of conformational preferences, binding dynamics, and solvation effects. |
| Quantum Mechanics (QM) | Calculating electronic structure, reaction energies, and intermolecular forces. sciencealert.comscitechdaily.com | More accurate parameters for MD simulations; insights into chemical reactivity. |
| Protein Structure Prediction (e.g., AlphaFold) | Generating 3D models of potential protein targets. youtube.com | Enabling structure-based drug design and virtual screening for L-alpha-Methylleucine binders. |
Creation of New Research Probes and Biosensors Utilizing L-alpha-Methylleucine Scaffolds
The metabolic stability of L-alpha-Methylleucine makes it an excellent scaffold for the development of molecular probes and biosensors. Its resistance to degradation ensures that the probe remains intact in biological systems, providing a clearer signal.
A notable success in this area is the development of L-α-[5-¹¹C]methylleucine as a positron emission tomography (PET) tracer for tumor imaging. acs.org Studies have shown this tracer is transported into cancer cells, particularly via the LAT1 amino acid transporter, but is not subsequently metabolized or incorporated into proteins. nih.gov This metabolic stability leads to high accumulation in tumor tissue, making it a potentially useful probe for cancer diagnosis. nih.govacs.org
Future research could expand on this by:
Developing Fluorescent Probes: Attaching fluorophores to L-alpha-Methylleucine to create probes for fluorescence microscopy, allowing for the real-time visualization of amino acid transporter activity in living cells.
Designing Activity-Based Probes: Creating probes that specifically target and covalently label enzymes involved in leucine metabolism, such as leucine aminopeptidase, to study their activity and localization. nih.gov
Engineering Genetically Encoded Biosensors: While more challenging, designing proteins that change their fluorescent properties upon binding to L-alpha-Methylleucine could provide a way to monitor its concentration dynamics within specific cellular compartments.
Exploration of Unconventional Biological Roles and Previously Unidentified Metabolic Pathways
While L-alpha-Methylleucine is considered non-proteinogenic and metabolically stable, the full extent of its biological roles and potential metabolic transformations is not fully understood. nih.gov The vast and interconnected nature of metabolic pathways suggests that unexplored functions may exist. sciencealert.com
Research has proposed the existence of ancestral, interconnected pathways for the biosynthesis of amino acids like leucine, lysine, and arginine, which were catalyzed by less specific enzymes. sciencealert.com It is conceivable that L-alpha-Methylleucine could interact with enzymes from these or other related pathways in ways that have not yet been identified. The catabolism of most amino acids begins with the removal of the α-amino group, and the resulting carbon skeletons are funneled into central metabolism. mdpi.com Investigating whether L-alpha-Methylleucine can be slowly processed by alternative, low-specificity enzymatic pathways is a worthwhile endeavor.
Future research should focus on:
Metabolomics Studies: Using high-resolution mass spectrometry to perform untargeted metabolomics on cells or organisms exposed to isotopically labeled L-alpha-Methylleucine to identify any potential metabolic byproducts.
Enzyme Screening: Testing L-alpha-Methylleucine as a substrate or inhibitor against a broad panel of metabolic enzymes, particularly aminotransferases, decarboxylases, and oxidases.
Phenotypic Screening: Exposing various cell types or model organisms to L-alpha-Methylleucine and observing for unexpected phenotypic changes, which could provide clues to novel biological activities.
Mechanistic Insights into Differential Stereoisomer Activity in Biological Systems
Biological systems are inherently chiral, and as such, the stereochemistry of a molecule is a critical determinant of its activity. acs.orgaimspress.com While this article focuses on the L-enantiomer, understanding its activity in the context of its D-counterpart, D-alpha-Methylleucine, is crucial for a complete mechanistic picture. The spatial arrangement of the functional groups dictates how a molecule fits into a binding pocket or active site. ucsb.edu
The biological activity is often attributed to a specific stereoisomer. aimspress.com For instance, research on acetylated leucine analogues has demonstrated that the L-enantiomer possesses greater neurotherapeutic potential than the racemic mixture, highlighting the importance of stereochemistry in biological function.
Future research should systematically compare the L- and D-isomers of alpha-Methylleucine to:
Determine Receptor Selectivity: Quantify the binding affinities of each stereoisomer for a range of identified protein targets to understand the stereochemical requirements for binding.
Compare Functional Outcomes: Assess the functional consequences (e.g., agonism, antagonism, inhibition) of each isomer in cell-based assays.
Elucidate Structural Basis of Selectivity: Use X-ray crystallography or cryo-electron microscopy to solve the structures of both L- and D-isomers bound to a target protein, revealing the precise molecular interactions that determine stereospecific recognition.
This comparative approach will not only illuminate the specific mechanisms of L-alpha-Methylleucine but also provide fundamental insights into the principles of chiral recognition in biological systems.
Q & A
Q. What are the standard protocols for synthesizing and characterizing L-alpha-Methylleucine hy in academic laboratories?
To ensure reproducibility, synthesis protocols should include step-by-step reaction conditions (solvents, catalysts, temperature), purification methods (e.g., recrystallization, chromatography), and characterization data (e.g., NMR, HPLC purity). For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Experimental sections must avoid ambiguity; for example, specify whether racemic mixtures or enantiopure forms were synthesized . Known compounds require literature citations for identity confirmation, while new compounds demand full spectral datasets in supplementary materials .
Q. How should researchers handle contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Contradictions may arise from impurities, solvent effects, or conformational isomerism. Methodological solutions include:
Q. What storage and handling conditions are critical for maintaining this compound stability?
The compound should be stored in inert atmospheres (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as highlighted in safety data sheets. For hygroscopic derivatives, lyophilization and desiccants are recommended .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?
Advanced strategies include:
- Screening chiral catalysts (e.g., BINOL-derived ligands) using design of experiments (DoE) to identify optimal reaction parameters.
- Monitoring enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis.
- Applying kinetic resolution techniques or enzymatic catalysis for stereochemical control .
Q. What methodologies address conflicting biological activity data for this compound analogs across studies?
Discrepancies may stem from assay variability (e.g., cell line differences, incubation times). Mitigation involves:
Q. How to design a study investigating the metabolic fate of this compound in mammalian systems?
A robust experimental framework includes:
- Radiolabeled isotope tracing (e.g., ^14^C-labeled compounds) to track metabolic pathways.
- Mass spectrometry imaging (MSI) for spatial distribution analysis in tissues.
- Computational modeling (e.g., pharmacokinetic/pharmacodynamic simulations) to predict metabolite interactions .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
Key considerations include:
- Maintaining consistent stirring rates and heat transfer in larger reactors.
- Monitoring reaction progress via inline spectroscopy (e.g., FTIR, Raman).
- Documenting batch-to-batch variability in supplementary materials .
Q. How should researchers address incomplete or ambiguous literature data on this compound’s physicochemical properties?
Propose a multi-lab collaborative study to generate consensus data using standardized methods (e.g., OECD guidelines for logP determination). Publish datasets in FAIR-compliant repositories with metadata detailing instrumentation and calibration standards .
Data Management and Reporting
Q. What are the best practices for curating and sharing spectral data for this compound derivatives?
Q. How to critically evaluate conflicting mechanistic hypotheses for this compound’s biological activity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
